N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide is a complex organic compound featuring a thiazole ring, an oxadiazole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The process may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of thiophene derivatives with halogenated intermediates.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs.
Oxadiazole Derivatives: Compounds such as furazolidone and other oxadiazole-based antimicrobials.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and other thiophene-based materials
Uniqueness
N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c1-10-13(16-19-14(21-23-16)12-8-5-9-24-12)25-17(18-10)20-15(22)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANOSUSRPJLCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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